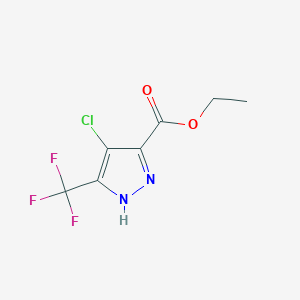
ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Übersicht
Beschreibung
Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (ETCPC) is a synthetic compound of the pyrazole class with a wide range of applications in scientific research. It is used as a basis for numerous experiments, ranging from biochemical and physiological studies to drug development. This compound has a unique structure, consisting of a pyrazole ring with a chlorine atom and a trifluoromethyl group attached to it. This structure gives ETCPC a number of advantages in laboratory experiments, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Antibacterial Applications
Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, as part of the trifluoromethylpyrazoles category, has been investigated for its potential anti-inflammatory and antibacterial properties. Research highlights the significance of the trifluoromethyl group, especially when positioned on the pyrazole nucleus, in altering the activity profile of these compounds. This suggests potential applications in developing novel anti-inflammatory and antibacterial agents with improved efficacy and reduced side effects (Kaur, Kumar, & Gupta, 2015).
Electrochemical Applications
The compound has also been associated with advancements in electrochemical technology, particularly in the context of electroplating and energy storage. Research in this area explores the use of room-temperature ionic liquids (RTILs) and novel chloroaluminate mixtures for enhancing electrochemical processes. This could indicate potential roles in improving the efficiency and sustainability of electrochemical applications (Tsuda, Stafford, & Hussey, 2017).
Heterocyclic Chemistry and Dyes Synthesis
Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is also relevant in the synthesis of heterocyclic compounds and dyes. Its derivatives serve as building blocks for creating diverse heterocyclic structures, such as pyrazolo-imidazoles and spiropyrans, which are essential in developing new materials and dyes with specific properties (Gomaa & Ali, 2020).
Biological and Medicinal Chemistry
In biological and medicinal chemistry, pyrazole carboxylic acid derivatives, including ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, are investigated for their antimicrobial, anticancer, and anti-inflammatory properties. These compounds serve as crucial scaffolds in drug development, highlighting their importance in creating new therapeutic agents (Cetin, 2020).
Eigenschaften
IUPAC Name |
ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c1-2-15-6(14)4-3(8)5(13-12-4)7(9,10)11/h2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAXJKKEFLFPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1399681.png)





![3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1399691.png)

![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1399693.png)
![5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B1399694.png)


![Butyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1399700.png)
